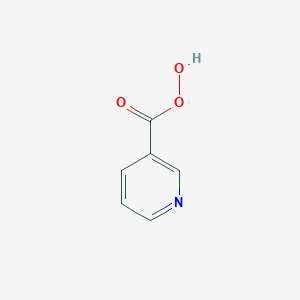

Pyridine-3-carboperoxoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

121343-63-3 |

|---|---|

Molecular Formula |

C6H5NO3 |

Molecular Weight |

139.11 g/mol |

IUPAC Name |

pyridine-3-carboperoxoic acid |

InChI |

InChI=1S/C6H5NO3/c8-6(10-9)5-2-1-3-7-4-5/h1-4,9H |

InChI Key |

YCOXMESWGGHVBG-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)C(=O)OO |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)OO |

Synonyms |

3-Pyridinecarboperoxoicacid(9CI) |

Origin of Product |

United States |

Chemical Reactions Analysis

Oxidation of Alkylpyridines

Pyridine-3-carboxylic acid (nicotinic acid) is synthesized via vapor-phase oxidation of 3-methylpyridine (β-picoline) using oxygen and a vanadia-based catalyst. Key parameters:

Ester and Amide Formation

Pyridine-3-carboxylic anhydride (3-PCA) serves as a versatile condensing reagent for synthesizing esters and carboxamides. For example:

-

Esterification : Reaction with alcohols yields esters (e.g., ethyl nicotinate) in >85% yield.

-

Amidation : Reaction with amines produces carboxamides (e.g., nicotinamide derivatives) in 75–95% yield .

Saponification and Acidification

Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate undergoes saponification with NaOH (1M) followed by acidification (HCl, 12M) to yield 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid , a key intermediate in drug synthesis .

Biological Activity of Pyridine-3-Carboxamide Analogs

Newly synthesized N-(4-phenylthiazol-2-yl)nicotinamide analogs exhibit potent antibacterial activity against Ralstonia solanacearum (tomato bacterial wilt pathogen). Key findings:

-

Compound 4a : Reduces infection rate by 60% and suppresses pathogen load in plant tissues .

-

Molecular docking : Strong binding affinity (−9.2 kcal/mol) to bacterial enzyme targets .

Decarboxylation Kinetics

Pyridinecarboxylic acids exhibit unusual decarboxylation behavior:

Coordination Chemistry and Zwitterion Formation

In squaric acid cocrystals, pyridine-3-carboxylic acid adopts distinct protonation states:

Q & A

Q. What are the critical safety considerations when handling Pyridine-3-carboperoxoic acid in laboratory settings?

this compound, like other peroxoic acids, requires stringent safety protocols due to its potential oxidative and reactive hazards. Researchers should:

- Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles.

- Work in a fume hood to minimize inhalation risks, as peroxoic acids can release reactive oxygen species .

- Store the compound in a cool, dry environment away from reducing agents and metals to prevent decomposition .

- Refer to Safety Data Sheets (SDS) of structurally similar compounds (e.g., 3-Pyridyl acetic acid) for emergency preparedness, including spill management and first-aid measures .

Q. How can researchers validate the purity of this compound prior to experimental use?

Purity validation is essential for reproducibility. Recommended methods include:

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm; compare retention times against a certified standard.

- Nuclear Magnetic Resonance (NMR) : Analyze H and C spectra to confirm structural integrity and detect impurities (e.g., residual solvents or byproducts) .

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns to rule out degradation products .

Q. What solvent systems are compatible with this compound for synthetic applications?

The compound’s stability varies with solvent polarity and pH.

- Polar aprotic solvents : Dimethyl sulfoxide (DMSO) or acetonitrile are suitable for reactions requiring neutral to slightly acidic conditions.

- Aqueous buffers : Use pH 4–6 buffers to minimize hydrolysis; avoid alkaline conditions due to rapid peroxide decomposition .

- Avoid reducing solvents : Ethanol or THF may react with the peroxo group, leading to undesired side reactions .

Advanced Research Questions

Q. How can contradictory data in oxidation studies involving this compound be resolved?

Contradictions often arise from variable reaction conditions or impurities. To address this:

- Control experiments : Repeat reactions under inert atmospheres (e.g., argon) to rule out oxygen interference .

- Statistical analysis : Apply ANOVA or t-tests to compare yields or kinetics across replicates; identify outliers caused by inconsistent reagent purity .

- Mechanistic probes : Use isotopic labeling (e.g., O) or electron paramagnetic resonance (EPR) to trace oxygen transfer pathways and confirm reaction intermediates .

Q. What experimental design principles optimize the use of this compound in catalytic oxidation studies?

Advanced applications require careful optimization:

- Dose-response curves : Test molar ratios (1–10 mol%) to balance catalytic efficiency and side reactions.

- Temperature gradients : Perform reactions at 25°C, 40°C, and 60°C to assess thermal stability; use Arrhenius plots to model activation energy .

- Substrate scope screening : Evaluate electron-deficient vs. electron-rich substrates to map functional group tolerance .

- Computational modeling : Apply density functional theory (DFT) to predict transition states and identify steric or electronic barriers .

Q. How should researchers address the instability of this compound in long-term storage?

Degradation studies are critical for protocol standardization:

- Accelerated stability testing : Store samples at 40°C/75% relative humidity for 4 weeks; monitor peroxide content via iodometric titration .

- Lyophilization : Freeze-dry the compound to extend shelf life; reconstitute in anhydrous solvents before use .

- Additive stabilization : Include radical scavengers (e.g., BHT) at 0.1% w/w to inhibit autoxidation .

Methodological Best Practices

What frameworks are recommended for formulating hypothesis-driven research questions on this compound?

Adopt the FINER criteria (Feasibility, Interest, Novelty, Ethics, Relevance) and PICO framework (Population/Problem, Intervention, Comparison, Outcome) to structure inquiries. For example:

- PICO: “Does this compound (Intervention) enhance enantioselectivity in epoxidation (Outcome) compared to meta-chloroperbenzoic acid (Comparison) for chiral diols (Population)?” .

Q. How can researchers ensure reproducibility in studies involving this compound?

- Detailed reporting : Document CAS numbers, purity grades, and supplier batch numbers (e.g., “>95.0% purity, CAS 501-81-5”) .

- Standardized protocols : Publish step-by-step synthesis and characterization procedures, referencing analogous compounds like 4-Oxo-piperidine-3-carboxylic acid for methodological alignment .

- Data transparency : Share raw NMR, HPLC, and kinetic data in supplementary materials to enable cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.